REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[N:6]=1.S(Cl)([Cl:12])=O>>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([Cl:12])=[O:9])[N:6]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated for 2 h at 80° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(N1)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |